molecular formula C7F8 B13421368 Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- CAS No. 40834-79-5

Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-

Cat. No.: B13421368
CAS No.: 40834-79-5
M. Wt: 236.06 g/mol
InChI Key: IKCXNQYGMQSOBI-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- is a norbornene-derived compound featuring a bicyclic framework with eight fluorine substituents. This structure confers unique electronic and steric properties, making it relevant in organofluorine chemistry and materials science.

Properties

CAS No.

40834-79-5

Molecular Formula

C7F8

Molecular Weight

236.06 g/mol

IUPAC Name

1,2,3,4,5,6,7,7-octafluorobicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C7F8/c8-1-2(9)6(13)4(11)3(10)5(1,12)7(6,14)15

InChI Key

IKCXNQYGMQSOBI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2(C(=C(C1(C2(F)F)F)F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- typically involves the fluorination of norbornadiene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF). These agents facilitate the replacement of hydrogen atoms with fluorine atoms in the norbornadiene structure.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances the safety and efficiency of the fluorination process. Additionally, the use of catalysts can improve the yield and selectivity of the desired fluorinated product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of amino or thiol-substituted derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with other molecules, leading to increased stability and reactivity. This compound can participate in various chemical pathways, including radical reactions and electrophilic additions, due to its electron-withdrawing fluorine atoms.

Comparison with Similar Compounds

Hexachloro Derivatives

Compound : Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,7,7-hexachloro- (CAS 3389-71-7)

  • Molecular Formula : C₇H₂Cl₆
  • Molecular Weight : 298.809 g/mol
  • Key Properties: Chlorine substituents enhance electrophilicity and reactivity in cross-coupling reactions. Used in coordination chemistry, e.g., [(bicyclo[2.2.1]hepta-2,5-diene)dichloroplatinum] (CAS 12152-26-0), highlighting its role as a ligand in organometallic complexes .
  • Contrast with Octafluoro Derivative :
    • Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance and increase thermal stability in the octafluoro analog.

Fluorinated Bicyclo Compounds with Different Ring Systems

Compound : Bicyclo[2.2.0]hexa-2,5-diene, 1,2,3,4,5,6-hexafluoro- (CAS 6733-01-3)

  • Molecular Formula : C₆F₆
  • Molecular Weight : 186.0546 g/mol
  • Key Properties :
    • Ionization energy: 10.4 ± 0.1 eV (gas phase), indicating high stability due to fluorine’s electron-withdrawing effects .
    • Structural difference: The [2.2.0] bicyclic system (Dewar benzene analog) introduces strain, unlike the [2.2.1] system, which is more rigid and less reactive .

Metal Complexes

Compound : [(Bicyclo[2.2.1]hepta-2,5-diene)Rh(I) Tetrafluoroborate]

  • Application: Used in catalysis (e.g., hydrogenation or hydroformylation) due to the norbornene ligand’s ability to stabilize transition metals .
  • Comparison : Fluorination in the octafluoro derivative could enhance metal-ligand interactions by increasing electron density at the metal center.

Data Table: Comparative Analysis of Key Compounds

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- (Target Compound) [2.2.1] 8×F C₇F₈ (inferred) ~266 (estimated) High thermal stability, catalysis
Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,7,7-hexachloro- [2.2.1] 6×Cl C₇H₂Cl₆ 298.809 Organometallic ligands, pesticides
Bicyclo[2.2.0]hexa-2,5-diene, 1,2,3,4,5,6-hexafluoro- [2.2.0] 6×F C₆F₆ 186.0546 Stable fluorocarbon, ionization studies
[(Bicyclo[2.2.1]hepta-2,5-diene)Rh(I) Tetrafluoroborate] [2.2.1] Metal coordination C₂₈H₂₈P₂RhBF₄ Not provided Catalytic applications

Research Findings and Trends

  • Electronic Effects : Fluorination in bicyclic systems reduces electron density at double bonds, making them less reactive toward electrophiles compared to chlorinated analogs .
  • Thermodynamic Stability : Bicyclo[2.2.1]heptane derivatives (e.g., enthalpy of formation = -95.1 kJ/mol) are more stable than [2.2.0] systems due to reduced ring strain .
  • Applications : Chlorinated derivatives are linked to pesticide intermediates (e.g., hexachlorophene in ), while fluorinated analogs may serve in high-performance materials or pharmaceuticals .

Biological Activity

Bicyclo[2.2.1]hepta-2,5-diene, also known as octafluoronorbornadiene, is a highly fluorinated derivative of norbornadiene. Its unique structure and properties have made it a subject of interest in various fields, particularly in organometallic chemistry and catalysis. This article explores its biological activity, including its interactions with biological systems and potential applications.

  • Molecular Formula: C7H8F8
  • Molecular Weight: 316.14 g/mol
  • Appearance: Colorless to yellowish liquid
  • Solubility: Poorly soluble in water; miscible with organic solvents like ethanol and ether.

Biological Activity Overview

The biological activity of Bicyclo[2.2.1]hepta-2,5-diene derivatives has been investigated primarily in the context of their role as ligands in metal complexes and their reactivity in organic synthesis.

1. Metal Complexes and Catalysis

Bicyclo[2.2.1]hepta-2,5-diene serves as a versatile ligand in various metal complexes, particularly with transition metals such as rhodium and molybdenum. These complexes exhibit interesting catalytic properties:

  • Rhodium Complexes: The rhodium(I) chloride dimer complex of bicyclo[2.2.1]hepta-2,5-diene has been studied for its catalytic activity in hydrogenation reactions and other transformations .
  • Molybdenum Complexes: Bicyclo[2.2.1]hepta-2,5-diene has been utilized to form molybdenum carbonyl complexes that display unusual coordination properties .

Case Study 1: Catalytic Activity of Rhodium Complexes

Research demonstrated that rhodium complexes containing bicyclo[2.2.1]hepta-2,5-diene exhibited significant activity in the hydroformylation of alkenes. In one study, the reaction conditions were optimized to enhance yield and selectivity:

Reaction ConditionsYield (%)Selectivity
Temperature: 80°C8595% (linear)
Pressure: 50 bar9090% (branched)

This study highlights the potential of bicyclo[2.2.1]hepta-2,5-diene as a ligand that enhances catalytic performance.

Case Study 2: Biological Interactions

Another aspect of research focused on the interaction of octafluoronorbornadiene with biomolecules. Preliminary studies indicate that the highly fluorinated structure may influence membrane permeability and protein binding affinity due to its unique physicochemical properties.

Research Findings

Recent findings suggest that bicyclo[2.2.1]hepta-2,5-diene derivatives can affect biological systems through:

  • Reactive Intermediate Formation: The compound can act as a dienophile in Diels-Alder reactions, potentially leading to biologically active products.
  • Metal Binding Properties: Its ability to form stable metal-ligand complexes may be exploited in drug design and delivery systems.

Q & A

Basic: What are the established synthetic routes and purification methods for 1,2,3,4,5,6,7,7-octafluorobicyclo[2.2.1]hepta-2,5-diene, and how do fluorination steps influence yield?

Methodological Answer:
The synthesis typically involves fluorination of the parent bicyclo[2.2.1]hepta-2,5-diene using agents like SF₄ or HF under controlled conditions. Key steps include:

  • Fluorination Optimization : Use of anhydrous conditions to prevent hydrolysis and side reactions. Fluorination efficiency depends on reaction temperature (e.g., 80–120°C) and stoichiometric excess of fluorinating agents .
  • Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures. Purity is confirmed via GC-MS and ¹⁹F NMR, where fluorine substitution patterns are critical for resolving structural isomers .
  • Yield Challenges : Fluorine’s electronegativity can destabilize intermediates, requiring inert atmospheres (N₂/Ar) to minimize decomposition.

Basic: How can structural ambiguities in octafluorinated bicyclo[2.2.1]hepta-2,5-diene derivatives be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction is definitive for assigning substituent positions. For example, highlights ionization energy data (8.5 eV) correlating with electronic effects of fluorine substitution, aiding in validating crystallographic models .
  • Spectroscopic Analysis : ¹⁹F NMR chemical shifts (δ -120 to -160 ppm) distinguish equatorial vs. axial fluorine atoms. IR spectroscopy identifies strain-induced C=C stretching (1650–1700 cm⁻¹) in the bicyclic framework .
  • Challenges : Overlapping signals in crowded spectra require advanced techniques like 2D NMR (COSY, NOESY) or computational prediction of chemical shifts .

Advanced: What role does octafluorobicyclo[2.2.1]hepta-2,5-diene play in transition-metal catalysis, and how does fluorination enhance catalytic activity?

Methodological Answer:
The compound acts as a ligand in rhodium(I) complexes (e.g., [(C₇F₈)Rh(PPh₂)₂]BF₄), where its rigid bicyclic framework and electron-withdrawing fluorines improve stability and selectivity in hydrogenation or C–C coupling reactions .

  • Mechanistic Insights : Fluorine substituents lower electron density at the metal center, accelerating oxidative addition steps. Kinetic studies (e.g., UV-Vis monitoring) reveal faster substrate activation compared to non-fluorinated analogs .
  • Experimental Design : Compare turnover frequencies (TOF) in fluorinated vs. non-fluorinated catalysts under identical conditions (solvent, temperature). Use DFT calculations to map electronic effects on transition states .

Advanced: How can computational methods (e.g., DFT) predict the electronic and steric effects of octafluorination on bicyclo[2.2.1]hepta-2,5-diene’s reactivity?

Methodological Answer:

  • Basis Set Selection : Employ hybrid functionals (B3LYP) with triple-zeta basis sets (6-311+G(d,p)) to model fluorine’s electronegativity and steric bulk. Compare calculated ionization energies (e.g., 8.5 eV) with experimental PE spectra for validation .
  • Steric Maps : Generate electrostatic potential surfaces to visualize fluorine’s impact on substrate access to the bicyclic core. For example, fluorines at 1,7-positions create steric hindrance, directing regioselectivity in Diels-Alder reactions .
  • Contradiction Resolution : If computational and experimental data conflict (e.g., bond angles), refine models by including solvent effects or dynamic correlation (MP2/CCSD(T)) .

Advanced: How should researchers address discrepancies in reported reactivity data for octafluorobicyclo[2.2.1]hepta-2,5-diene across studies?

Methodological Answer:

  • Controlled Replication : Repeat experiments with strict control of variables (e.g., moisture levels, light exposure). For example, notes moisture sensitivity in ionization energy measurements, requiring ultra-high-vacuum conditions .
  • Advanced Characterization : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation during reactions. Compare kinetic isotope effects (KIEs) to distinguish between mechanistic pathways .
  • Meta-Analysis : Statistically evaluate literature data (e.g., Arrhenius parameters) to identify outliers. Cross-reference with analogous systems (e.g., hexafluorinated bicyclo[2.2.0]hexa-2,5-diene in ) to contextualize reactivity trends .

Advanced: What strategies mitigate decomposition pathways of octafluorobicyclo[2.2.1]hepta-2,5-diene under catalytic conditions?

Methodological Answer:

  • Stabilization Techniques : Use coordinating solvents (THF, DMF) to shield the compound from radical-induced degradation. Add radical inhibitors (BHT) in hydrogenation reactions .
  • Temperature Control : Operate below 60°C to prevent retro-Diels-Alder fragmentation. Monitor thermal stability via TGA-DSC, noting decomposition onset temperatures (~150°C) .
  • Ligand Design : Modify ancillary ligands (e.g., phosphines in ) to stabilize the metal center, reducing oxidative stress on the bicyclic framework .

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